An In-depth Technical Guide to the Physicochemical Properties of 3-(Cyclopropylamino)-4-nitrobenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-(Cyclopropylamino)-4-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and scientific context of 3-(Cyclopropylamino)-4-nitrobenzonitrile. This molecule is a significant, though not widely cataloged, building block in medicinal chemistry, combining the desirable cyclopropylamine moiety with an activated nitrobenzonitrile scaffold. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a predictive analysis of the compound's characteristics based on established chemical principles and data from close structural analogs.
Introduction and Strategic Significance
In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with favorable pharmacological properties is paramount. 3-(Cyclopropylamino)-4-nitrobenzonitrile emerges as a compound of interest, embodying two key structural motifs. The cyclopropylamine group is a well-recognized feature in numerous approved drugs, valued for its ability to improve metabolic stability, modulate pKa, and provide a rigid conformational constraint that can enhance binding affinity. Concurrently, the 4-nitrobenzonitrile core serves as a versatile platform for further chemical modification, with the nitro and cyano groups acting as powerful electron-withdrawing entities that facilitate key chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr).
This guide consolidates the available information on the starting materials and analogous compounds to provide a robust working profile of 3-(Cyclopropylamino)-4-nitrobenzonitrile, enabling its effective synthesis and utilization in research and development programs.
Molecular Identity and Physicochemical Profile
While a dedicated CAS number for 3-(Cyclopropylamino)-4-nitrobenzonitrile is not broadly indexed in public databases, its identity is unequivocally defined by its structure. The physicochemical properties presented below are a combination of calculated values and expert estimations derived from well-characterized analogs, such as 3-Nitro-4-(propylamino)benzonitrile[1].
Table 1: Core Physicochemical Properties
| Property | Value / Description | Rationale / Source |
| IUPAC Name | 3-(Cyclopropylamino)-4-nitrobenzonitrile | Standard nomenclature |
| Molecular Formula | C₁₀H₉N₃O₂ | - |
| Molecular Weight | 203.20 g/mol | Calculated |
| Appearance | Yellow crystalline solid | Predicted, based on the n-propyl analog which is a yellow solid[1]. |
| Melting Point | Data not available. Expected to be a solid with a defined melting point. | - |
| Solubility | Predicted to be soluble in polar aprotic solvents (DMF, DMSO, THF, Acetone) and chlorinated solvents (DCM, Chloroform); sparingly soluble in alcohols (Ethanol, Methanol); and poorly soluble in water and nonpolar alkanes. | Based on general solubility principles for polar, aromatic compounds. |
| pKa | ~8-9 (for the protonated secondary amine) | Estimated based on typical pKa values for N-aryl cyclopropylamines. |
Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable route to synthesize 3-(Cyclopropylamino)-4-nitrobenzonitrile is through the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the commercially available starting material, 4-Chloro-3-nitrobenzonitrile.
Mechanistic Rationale
The reaction proceeds via a well-established addition-elimination mechanism. The benzene ring of 4-Chloro-3-nitrobenzonitrile is rendered highly electron-deficient by the strong -I (inductive) and -M (mesomeric) effects of the ortho-nitro and para-cyano groups. This electronic deficit creates a powerful electrophilic site at the carbon atom bearing the chlorine (C4), making it susceptible to attack by nucleophiles. Cyclopropylamine acts as the nucleophile, attacking the C4 position to form a temporary, resonance-stabilized negative intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group re-aromatizes the ring to yield the final, stable product. The choice of a polar aprotic solvent (like THF or DMF) is critical as it effectively solvates the intermediate complex without interfering with the nucleophile.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of 3-(Cyclopropylamino)-4-nitrobenzonitrile.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a similar transformation and should be considered a robust starting point for optimization.[1][2]
Materials:
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4-Chloro-3-nitrobenzonitrile (1.0 eq, e.g., 5.00 g, 27.4 mmol)
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Cyclopropylamine (2.0-2.5 eq, e.g., 3.13 g, 54.8 mmol)
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Tetrahydrofuran (THF), anhydrous (approx. 10 mL per gram of starting material)
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Ethanol
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Deionized Water
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-3-nitrobenzonitrile (5.00 g) and anhydrous THF (50 mL). Stir until the solid is fully dissolved.
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Addition of Amine: Add cyclopropylamine (3.13 g, 4.2 mL) to the solution. The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 3:1 Petroleum Ether:Ethyl Acetate. The disappearance of the starting material spot indicates reaction completion.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
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Precipitation and Isolation: To the resulting residue, add deionized water (e.g., 100 mL). A yellow precipitate will form. Stir the slurry for 15-20 minutes to ensure complete precipitation.
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Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water (2 x 20 mL) followed by a small amount of cold ethanol (2 x 15 mL) to remove residual impurities.
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Purification: The crude yellow solid can be further purified by recrystallization from ethanol to yield the final product. Dry the purified crystals under vacuum.
Predictive Spectroscopic Analysis
No public-domain experimental spectra are available for this specific compound. However, a detailed prediction based on its constituent functional groups provides a reliable reference for characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signals and Characteristics |
| ¹H NMR | Aromatic Region: Three protons exhibiting an AXM spin system. Expect a doublet around 8.0-8.2 ppm (¹H, d, J ≈ 2 Hz, H ortho to CN), a doublet of doublets around 7.8-8.0 ppm (¹H, dd, J ≈ 9, 2 Hz, H ortho to NH), and a doublet around 7.0-7.2 ppm (¹H, d, J ≈ 9 Hz, H ortho to NO₂). Amine Proton: A broad singlet or doublet around 8.5-9.0 ppm (¹H, br s or d, NH), which may shift or exchange with D₂O. Cyclopropyl Protons: A multiplet for the methine proton (CH-N) around 2.6-2.8 ppm, and two multiplets for the methylene protons (CH₂) between 0.6-1.0 ppm. |
| ¹³C NMR | Aromatic Carbons: Six distinct signals expected between ~110-150 ppm. The carbon bearing the nitro group (C-NO₂) will be significantly deshielded (~145-150 ppm), while the carbon attached to the amine (C-NH) will be shielded (~140-145 ppm). The cyano-bearing carbon (C-CN) is expected around 110-115 ppm. Nitrile Carbon: A signal around 117-119 ppm for the C≡N carbon. Cyclopropyl Carbons: A signal for the methine carbon (~30-35 ppm) and a signal for the equivalent methylene carbons (~6-10 ppm). |
| IR Spectroscopy | N-H Stretch: A sharp to medium absorption band around 3350-3450 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Nitrile (C≡N) Stretch: A sharp, strong absorption band at ~2220-2230 cm⁻¹. Nitro (NO₂) Stretch: Two strong absorption bands; an asymmetric stretch at ~1520-1540 cm⁻¹ and a symmetric stretch at ~1340-1360 cm⁻¹. C-N Stretch: An absorption band around 1250-1350 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): An expected molecular ion peak at m/z = 203. |
Conclusion and Future Outlook
3-(Cyclopropylamino)-4-nitrobenzonitrile stands as a readily accessible and highly valuable chemical intermediate. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. By leveraging a straightforward SNAr protocol, researchers can efficiently produce this compound, opening avenues for the development of novel molecular entities. The predictive spectroscopic data furnished herein serves as a critical tool for quality control and structural verification. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will be indispensable in accelerating the drug discovery process.
References
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Li, Y. T., et al. (2007). 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2559. Available at: [Link]1]
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Miller, C. S. (1949). p-NITROBENZONITRILE. Organic Syntheses, 29, 75. DOI: 10.15227/orgsyn.029.0075. Available at: [Link]]
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Sun, L., et al. (2007). 4-Chloro-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o556. Available at: [Link]]
